molecular formula C18H23ClN6O B14970671 N-(4-chlorophenyl)-4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxamide

N-(4-chlorophenyl)-4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B14970671
M. Wt: 374.9 g/mol
InChI Key: OEWOUQMTSXNGNP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: Starting with a suitable precursor, such as a substituted aniline, the pyrimidine ring can be formed through cyclization reactions.

    Substitution reactions: Introduction of the dimethylamino group and the methyl group on the pyrimidine ring through nucleophilic substitution reactions.

    Formation of the piperazine ring: The piperazine ring can be synthesized through a condensation reaction involving ethylenediamine and a suitable dihaloalkane.

    Coupling reactions: The final step involves coupling the piperazine derivative with the chlorophenyl group and the carboxamide group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation products: N-oxide derivatives.

    Reduction products: Amine derivatives.

    Substitution products: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Potential therapeutic applications, including as an antidepressant, antipsychotic, or anxiolytic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxamide likely involves interactions with specific molecular targets, such as neurotransmitter receptors or enzymes. These interactions can modulate the activity of these targets, leading to various pharmacological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxamide analogs: Compounds with similar structures but different substituents on the phenyl or pyrimidine rings.

    Other piperazine derivatives: Compounds like buspirone, which is used as an anxiolytic agent.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C18H23ClN6O

Molecular Weight

374.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazine-1-carboxamide

InChI

InChI=1S/C18H23ClN6O/c1-13-12-16(23(2)3)22-17(20-13)24-8-10-25(11-9-24)18(26)21-15-6-4-14(19)5-7-15/h4-7,12H,8-11H2,1-3H3,(H,21,26)

InChI Key

OEWOUQMTSXNGNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl)N(C)C

Origin of Product

United States

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